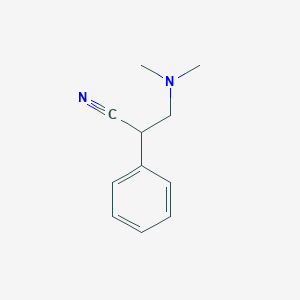
(4-((tert-Butyldimethylsilyl)oxy)-3-propylphenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-((tert-Butyldimethylsilyl)oxy)-3-propylphenyl)methanol is an organic compound that features a phenyl ring substituted with a tert-butyl(dimethyl)silyl group, a propyl group, and a methanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4-((tert-Butyldimethylsilyl)oxy)-3-propylphenyl)methanol typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride. The reaction is carried out in the presence of a base such as imidazole in a solvent like methylene chloride. The reaction conditions are mild, usually at room temperature, and the yield is generally high .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The key steps involve the protection of hydroxyl groups and subsequent functionalization of the phenyl ring .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, forming aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the methanol group to a methyl group.
Substitution: The tert-butyl(dimethyl)silyl group can be substituted with other silyl groups or removed to expose the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as tetra-n-butylammonium fluoride for deprotection of the silyl group.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methyl derivatives.
Substitution: Formation of free hydroxyl groups or other silyl-protected derivatives.
Wissenschaftliche Forschungsanwendungen
(4-((tert-Butyldimethylsilyl)oxy)-3-propylphenyl)methanol is used in various scientific research applications:
Chemistry: As a protecting group for hydroxyl functionalities in organic synthesis.
Biology: In the synthesis of biologically active molecules.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (4-((tert-Butyldimethylsilyl)oxy)-3-propylphenyl)methanol involves its role as a protecting group. The tert-butyl(dimethyl)silyl group protects the hydroxyl group from unwanted reactions during synthetic processes. The protection is achieved through the formation of a stable silyl ether bond, which can be selectively cleaved under specific conditions to regenerate the free hydroxyl group .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl(dimethyl)silyl-protected alcohols: These compounds share the tert-butyl(dimethyl)silyl protecting group but differ in the structure of the alcohol moiety.
tert-Butyl(dimethyl)silyl-protected phenols: Similar in structure but with a phenol group instead of a methanol group.
Uniqueness: (4-((tert-Butyldimethylsilyl)oxy)-3-propylphenyl)methanol is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct reactivity and stability compared to other silyl-protected compounds .
Eigenschaften
CAS-Nummer |
149680-37-5 |
|---|---|
Molekularformel |
C16H28O2Si |
Molekulargewicht |
280.48 g/mol |
IUPAC-Name |
[4-[tert-butyl(dimethyl)silyl]oxy-3-propylphenyl]methanol |
InChI |
InChI=1S/C16H28O2Si/c1-7-8-14-11-13(12-17)9-10-15(14)18-19(5,6)16(2,3)4/h9-11,17H,7-8,12H2,1-6H3 |
InChI-Schlüssel |
XTCCGTCPXCNWFR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=C(C=CC(=C1)CO)O[Si](C)(C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-Phenyl-N-[(pyridin-3-yl)methyl]methanesulfonamide](/img/structure/B8721411.png)








